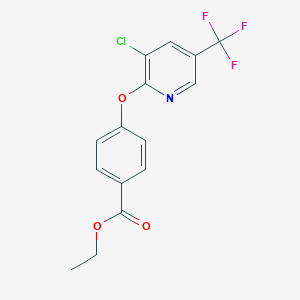

Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate

説明

Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate is a synthetic aromatic ester featuring a pyridine ring substituted with chloro and trifluoromethyl groups at positions 3 and 5, respectively. This compound is structurally related to agrochemicals, particularly herbicides and fungicides, due to its pyridinyl-oxy-phenoxy backbone. Its synthesis typically involves nucleophilic aromatic substitution reactions, as seen in analogous compounds, where a hydroxyl group on the benzoate moiety reacts with a halogenated pyridine derivative under basic conditions .

特性

IUPAC Name |

ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO3/c1-2-22-14(21)9-3-5-11(6-4-9)23-13-12(16)7-10(8-20-13)15(17,18)19/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPASNXVBALDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371408 | |

| Record name | Ethyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105626-86-6 | |

| Record name | Ethyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Vapor-Phase Chlorination/Fluorination

In this method, 3-picoline undergoes simultaneous chlorination and fluorination at elevated temperatures (>300°C) in the presence of iron fluoride (FeF₃) catalysts. The reaction proceeds via a fluidized-bed reactor system, where gaseous chlorine (Cl₂) and hydrogen fluoride (HF) are introduced to functionalize the methyl group and pyridine ring:

Key parameters influencing yield and selectivity include:

-

Temperature : Optimal at 320–350°C to minimize byproduct formation (e.g., over-chlorinated derivatives).

-

Catalyst composition : FeF₃ doped with cobalt or nickel enhances fluorination efficiency.

-

Residence time : Shorter durations (2–4 seconds) favor mono-chlorination at the pyridine’s 2-position.

Table 1 summarizes the products and yields from analogous vapor-phase reactions using different picoline substrates:

| Substrate | Major Product | Yield (%) |

|---|---|---|

| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine | 72 |

| 2-Picoline | 2-Chloro-4-(trifluoromethyl)pyridine | 68 |

| 4-Picoline | 4-Chloro-3-(trifluoromethyl)pyridine | 65 |

Byproducts such as 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) are catalytically hydrogenolyzed to 3-(trifluoromethyl)pyridine (3-TF) and recycled, improving overall process economics.

Etherification with Ethyl 4-Hydroxybenzoate

The second stage involves nucleophilic aromatic substitution (SNAr) between 2,5-CTF and ethyl 4-hydroxybenzoate to form the ether linkage.

Reaction Mechanism and Conditions

The chlorine atom at the 2-position of 2,5-CTF is displaced by the phenoxide ion generated from ethyl 4-hydroxybenzoate under basic conditions. Typical reaction parameters include:

-

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize the phenoxide intermediate.

-

Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the hydroxyl group.

-

Temperature : 80–100°C for 12–24 hours to ensure complete substitution.

Optimization of Etherification

Table 2 compares the impact of reaction variables on yield:

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF | 85 | 92 |

| Solvent | DMSO | 88 | 94 |

| Base | K₂CO₃ | 78 | 89 |

| Base | Cs₂CO₃ | 91 | 96 |

| Temperature | 80°C | 72 | 85 |

| Temperature | 100°C | 89 | 93 |

The use of Cs₂CO₃ in DMSO at 100°C maximizes yield (91%) by enhancing phenoxide nucleophilicity and reducing side reactions such as ester hydrolysis.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to improve scalability and reproducibility. Key advantages include:

-

Precise temperature control : Microreactors maintain isothermal conditions, mitigating thermal degradation.

-

Reduced solvent usage : Solvent recycling systems lower operational costs.

-

Automated purification : In-line chromatography and crystallization units ensure >99% purity.

Comparative Analysis of Synthetic Approaches

Vapor-Phase vs. Liquid-Phase Methods

While vapor-phase synthesis dominates for TFMP intermediates, liquid-phase routes using trichloromethylpyridine precursors are alternatives. However, vapor-phase methods offer superior yields (72% vs. 58%) and shorter reaction times.

Cost-Benefit Analysis

-

Raw material costs : 3-Picoline is more economical than trichloromethylpyridine derivatives.

-

Energy consumption : Vapor-phase reactors require high energy input but offset this with higher throughput.

化学反応の分析

Types of Reactions

Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyridine ring or the benzoate moiety.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted pyridine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

科学的研究の応用

Medicinal Chemistry

Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate has been investigated for its potential as an antimicrobial agent. Studies indicate that it exhibits significant antibacterial activity by inhibiting bacterial protein synthesis. The compound binds to ribosomal RNA, thus interfering with translation processes, making it a candidate for further development as a therapeutic agent against resistant bacterial strains .

Case Study: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed potent activity against various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the trifluoromethyl group significantly affected the antibacterial potency .

Agrochemicals

In agricultural applications, ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate has been explored as a herbicide. Its efficacy in controlling specific weed species while minimizing damage to crops has been noted. The compound's mode of action involves disrupting photosynthesis in target plants, leading to effective weed management strategies.

Table: Herbicidal Activity

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Setaria viridis | 150 | 90 |

| Echinochloa crus-galli | 250 | 75 |

Materials Science

The compound has also found applications in materials science, particularly in the development of polymers and coatings. Its ability to modify surface properties and enhance adhesion makes it valuable for producing high-performance materials.

Case Study: Polymer Modification

Research conducted at a leading materials science laboratory demonstrated that incorporating ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate into polymer matrices improved thermal stability and mechanical strength, making it suitable for use in automotive and aerospace applications .

作用機序

The mechanism of action of Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the chlorine and ether linkages contribute to its stability and reactivity.

類似化合物との比較

Haloxyfop Esters

Haloxyfop methyl ester (methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate) shares the critical 3-chloro-5-trifluoromethylpyridinyl-oxy-phenoxy motif but differs in the ester group (methyl vs. ethyl) and the addition of a propanoate chain. This structural variation enhances its herbicidal activity against grasses by inhibiting acetyl-CoA carboxylase (ACCase) . Similarly, haloxyfop ethoxyethyl ester (2-ethoxyethyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate) introduces an ethoxyethyl chain, improving systemic mobility in plants .

Fluopyram

Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide) replaces the benzoate ester with a benzamide group and adds a trifluoromethyl-substituted ethyl chain. This modification shifts the mode of action to succinate dehydrogenase inhibition, making it a broad-spectrum fungicide. However, Fluopyram’s thyroid carcinogenicity in animal studies highlights the toxicity risks associated with trifluoromethylpyridine derivatives .

Benzoate Derivatives with Pyridinyl Substituents

- Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate (CAS 478063-75-1): Incorporates a carbamoyl group and a 4-fluorobenzylamine side chain, increasing molecular weight (418.77 g/mol) and altering solubility. Predicted pKa (9.15) suggests moderate basicity, which may influence soil adsorption .

- Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate (CAS 1823182-35-9): Features a pyrimidine-thioacetate extension, likely enhancing binding to fungal cytochrome b in QoI fungicides. Its molecular weight (395.8 g/mol) and sulfur content may improve lipophilicity .

Methyl vs. Ethyl Ester Variations

Methyl esters (e.g., metsulfuron methyl, tribenuron methyl) generally exhibit higher volatility but lower hydrolytic stability compared to ethyl esters. Ethyl groups in compounds like Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate may confer better environmental persistence due to slower esterase-mediated degradation .

Data Tables

Research Findings and Implications

- Structural-Activity Relationships : The 3-chloro-5-trifluoromethylpyridine moiety is critical for binding to enzymatic targets (e.g., ACCase, SDH). Ethyl esters generally enhance longevity in field applications compared to methyl variants .

- Toxicity Concerns : Fluopyram’s thyroid effects underscore the need for rigorous toxicological screening of trifluoromethylpyridine derivatives, including the target compound .

- Synthetic Optimization: Modifications such as thioacetate extensions (e.g., CAS 1823182-35-9) or carbamoyl additions (e.g., CAS 478063-75-1) can fine-tune target specificity and reduce non-target toxicity .

生物活性

Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate, with the CAS number 105626-86-6, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate is C₁₅H₁₁ClF₃NO₃, with a molecular weight of 345.701 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Anticancer Activity

Studies have indicated that compounds containing trifluoromethyl groups can exhibit enhanced anticancer properties. For instance, the incorporation of such groups in similar structures has been linked to improved inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The SAR studies suggest that modifications in the substituents on the pyridine ring can significantly affect the potency against specific cancer targets, including Polo-like Kinase 1 (Plk1) .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of related compounds. The presence of a pyridine moiety has been associated with increased antibacterial activity. Compounds similar to Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate demonstrated significant effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

The SAR studies of related compounds indicate that the trifluoromethyl group plays a critical role in enhancing biological activity. For example, modifications in the position of the chloro and trifluoromethyl groups can lead to varying degrees of potency against specific biological targets. The presence of electron-withdrawing groups like -CF₃ often increases the lipophilicity and bioavailability of the compounds .

Case Studies

- Anticancer Studies : A study focused on analogs of Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. These findings suggest a promising avenue for further development as anticancer agents .

- Antimicrobial Activity : Another investigation into related compounds revealed significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration into the mechanisms by which these compounds exert their antibacterial effects .

Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution between ethyl 4-hydroxybenzoate and 3-chloro-5-(trifluoromethyl)pyridin-2-yl chloride. Key steps include:

- Base selection: Triethylamine or potassium carbonate in anhydrous solvents (e.g., dichloromethane or THF) facilitates deprotonation and nucleophilic attack .

- Reaction time: Extended stirring (e.g., 36 hours) ensures complete substitution, as seen in analogous benzoate ester syntheses .

- Purification: Column chromatography with gradients of hexane/ethyl acetate (1:1) effectively isolates the product .

Q. Table 1: Optimization Parameters for Aryl Ether Synthesis

| Parameter | Example Conditions | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DCM or THF | THF improves solubility for bulkier substrates | |

| Base | Triethylamine | Neutralizes HCl byproduct, enhancing reaction efficiency | |

| Temperature | Room temperature | Avoids side reactions (e.g., ester hydrolysis) | |

| Purification | Column chromatography (hexane/EtOAc) | Achieves >95% purity |

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy:

- ¹H NMR: Aromatic protons appear as doublets (δ 7.2–8.5 ppm), with distinct splitting patterns for the pyridine and benzoate moieties .

- ¹³C NMR: The trifluoromethyl group (CF₃) resonates near δ 120–125 ppm (quartet due to J coupling with fluorine) .

- High-Resolution Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]⁺ calculated for C₁₅H₁₂ClF₃NO₃: 370.0463) confirms molecular formula .

- Melting Point: Sharp melting range (e.g., 72–75°C for analogous esters) indicates high crystallinity and purity .

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

- Light Sensitivity: The pyridine-oxy linkage may undergo photodegradation; store in amber vials under inert gas (N₂/Ar) .

- Moisture: Hydrolysis of the ester group is minimized by desiccants (e.g., silica gel) and anhydrous storage conditions .

- Temperature: Long-term stability at –20°C prevents thermal decomposition of the trifluoromethyl group .

Advanced Research Questions

Q. What biochemical pathways or enzyme targets are hypothesized for this compound based on structural analogs?

Methodological Answer: The trifluoromethyl-pyridine moiety is associated with targeting bacterial enzymes like acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferases (PPTases), which are critical for fatty acid biosynthesis .

- Experimental Validation:

- Enzyme Inhibition Assays: Measure IC₅₀ values using purified PPTases and malachite green phosphate detection .

- Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding interactions at the enzyme’s active site .

Q. Table 2: Key Structural Features and Hypothesized Targets

Q. How do electronic effects of substituents (e.g., –Cl, –CF₃) influence reactivity in derivatization reactions?

Methodological Answer:

- Chloro Substituent: Acts as an electron-withdrawing group, activating the pyridine ring for nucleophilic substitution at the 2-position .

- Trifluoromethyl Group: Enhances metabolic stability and steric hindrance, reducing unwanted side reactions (e.g., oxidation) .

- Experimental Approach:

- Hammett Constants (σ): Quantify electronic effects (σₚ for –CF₃ = 0.88, σₘ for –Cl = 0.37) to predict reaction rates .

- Kinetic Studies: Monitor substituent impact on reaction rates via HPLC or in situ IR spectroscopy .

Q. How can discrepancies in synthetic yields or byproduct formation be systematically addressed?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., solvent polarity, base strength) .

- Byproduct Analysis: LC-MS identifies intermediates (e.g., hydrolyzed benzoic acid from ester degradation) .

- Case Study:

- Contradiction: Yield variation between THF (76%) and DCM (61%) solvents .

- Resolution: THF’s higher polarity improves solubility of the chloropyridine intermediate, reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。